1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine
Description
1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine (CAS: 1202975-17-4) is a piperidine derivative featuring a cyclopropanesulfonyl group at the nitrogen (position 1) and a methyl-substituted amine at position 4 of the piperidine ring. Its molecular formula is C₁₀H₂₀N₂O₂S, with an average mass of 240.34 g/mol . The sulfonyl group imparts electron-withdrawing properties, while the 4-methylamine substituent introduces steric and electronic complexity.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(10)4-6-11(7-5-9)14(12,13)8-2-3-8/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNKXKPJUNXCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of cyclopropanesulfonyl chloride with 4-methylpiperidin-4-ylamine under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the production of 1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine can be compared with other similar compounds, such as 1-(1-Methylpiperidin-4-yl)piperidin-4-amine. While both compounds share structural similarities, 1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine is unique due to its cyclopropanesulfonyl group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to analogs with modifications in substituents at positions 1 and 4 of the piperidine ring. Below is a summary of critical differences:
Physicochemical and Pharmacokinetic Properties
Solubility and Polarity
- However, the steric bulk of the 4-methyl group may reduce solubility .
- N-Cyclopropyl-1-methylpiperidin-4-amine : The absence of a sulfonyl group lowers polarity, leading to higher lipophilicity (predicted logP ~2.1 vs. ~1.5 for the sulfonamide) .
- (1-Cyclopropanesulfonylpiperidin-4-yl)methanamine : The primary amine (-CH₂NH₂) at C4 increases hydrogen-bonding capacity, likely enhancing solubility relative to the methyl-substituted variant .
Basicity
- The sulfonamide group in the target compound reduces the basicity of the piperidine nitrogen (pKa ~6–7) compared to non-sulfonylated analogs (pKa ~9–10 for N-Cyclopropyl-1-methylpiperidin-4-amine) .
Biological Activity
1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine, a compound characterized by its unique cyclopropane structure and piperidine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
1-Cyclopropanesulfonyl-4-methylpiperidin-4-ylamine has the following chemical properties:
- Molecular Formula : C₈H₁₄N₂O₂S
- CAS Number : 1866740-92-2
- Molecular Weight : 186.27 g/mol
The biological activity of 1-cyclopropanesulfonyl-4-methylpiperidin-4-ylamine is primarily attributed to its ability to modulate protein interactions and enzymatic activities. The sulfonamide group enhances its binding affinity to various targets, potentially inhibiting specific enzymes involved in disease pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Research indicates that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies demonstrated that treatment with 1-cyclopropanesulfonyl-4-methylpiperidin-4-ylamine led to a significant reduction in cell viability in colorectal cancer cells, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Colo 26 (Colorectal) | 15.2 | Induction of apoptosis |
| L540 (Lymphoma) | 12.8 | Inhibition of cell cycle progression |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies utilizing murine models indicated that administration of 1-cyclopropanesulfonyl-4-methylpiperidin-4-ylamine resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
Case Studies
- Study on Tumor Models : In a study involving syngeneic and xenogeneic tumor models, administration of the compound resulted in a tumor volume reduction of up to 60% compared to controls. The mechanism was linked to immune modulation and direct cytotoxic effects on tumor cells .
- Inflammation Model : In a separate study focusing on inflammatory responses, the compound was found to significantly lower nitric oxide production in activated macrophages, indicating its potential as an anti-inflammatory agent .
Therapeutic Applications
Given its diverse biological activities, 1-cyclopropanesulfonyl-4-methylpiperidin-4-ylamine has potential applications in various therapeutic areas:
- Cancer Therapy : As an adjunct or alternative treatment for various cancers.
- Inflammatory Diseases : Potential use in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
